
OMEGA-GRAMMOTOXIN SIA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Omega-grammotoxin SIA is a protein toxin derived from the venom of the tarantula spider, Grammostola rosea . This compound is known for its ability to inhibit P, Q, and N-type voltage-gated calcium channels in neurons . It is a 36 amino acid residue protein with a molecular formula of C177H268N52O50S6 .
Preparation Methods
Omega-grammotoxin SIA can be isolated from the venom of Grammostola rosea using reverse phase high performance liquid chromatography . The purification process involves monitoring protease-sensitive biological activity by determining the inhibition of potassium-stimulated influx of calcium ions into rat brain synaptosomes . The compound has an average molecular mass of 4109.2 Da, and its structure includes three disulfide bridges .
Chemical Reactions Analysis
Omega-grammotoxin SIA undergoes various chemical reactions, primarily involving its interaction with voltage-gated ion channels. It inhibits calcium channels by binding to their closed states with high affinity, making it more difficult for the channels to open upon depolarization . This binding also affects potassium channels, although with lower affinity . The major products formed from these interactions are the inhibited ion channels, which result in altered neuronal signaling.
Scientific Research Applications
Omega-grammotoxin SIA has several scientific research applications:
Mechanism of Action
Omega-grammotoxin SIA exerts its effects by binding to the voltage-sensing domains of calcium channels, specifically targeting the closed states of these channels . This binding increases the depolarization threshold required for channel activation, thereby inhibiting calcium ion influx . The compound also interacts with potassium channels, albeit with lower affinity, and modifies their gating properties .
Comparison with Similar Compounds
Omega-grammotoxin SIA is similar to other spider venom-derived toxins, such as hanatoxin and omega-conotoxin . it is unique in its ability to inhibit both P/Q and N-type calcium channels without displacing other known calcium channel blockers . This distinct binding profile makes this compound a valuable tool for studying ion channel function and developing new pharmacological agents.
Similar Compounds
- Hanatoxin
- Omega-conotoxin
- Agatoxin
Properties
CAS No. |
152617-90-8 |
|---|---|
Molecular Formula |
C177H268N52O50S6 |
Molecular Weight |
4116.73 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


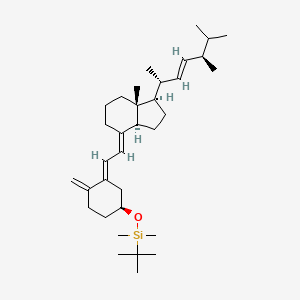
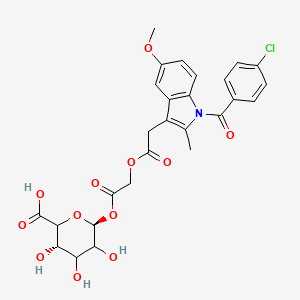
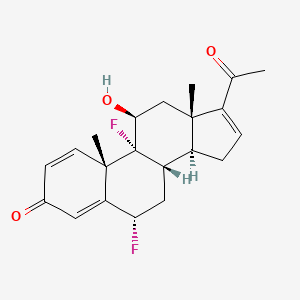

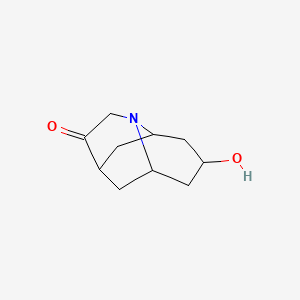
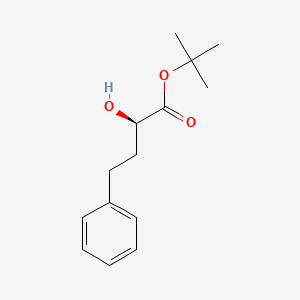
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid](/img/structure/B1146067.png)
![2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B1146070.png)
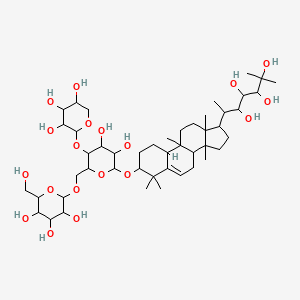
![methyl (2S)-4-[[(3S)-4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B1146077.png)
